molecular formula C10H10F3NO2 B13592632 Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-

Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-

Cat. No.: B13592632
M. Wt: 233.19 g/mol
InChI Key: PWHUOSWTEIHEEV-UHFFFAOYSA-N
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Description

Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- is a compound that features a glycine backbone with a trifluoromethyl-substituted phenyl group attached to the nitrogen atom. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its influence on the compound’s reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- typically involves the reaction of glycine derivatives with trifluoromethyl-substituted benzyl halides. One common method includes the use of N-protected glycine, which is then deprotected after the substitution reaction . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by influencing the electronic environment of the molecule . This can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-[2-formyl-4-(trifluoromethyl)phenyl]-N-methyl-
  • Glycine, N-(2,3,4-trifluorobenzoyl)-, methyl ester
  • ®-N-[3-(4’-fluorophenyl)-3-(4’-phenyl-phenoxy)propyl]-sarcosine

Uniqueness

Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties. This can result in different reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylamino]acetic acid

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)8-3-1-7(2-4-8)5-14-6-9(15)16/h1-4,14H,5-6H2,(H,15,16)

InChI Key

PWHUOSWTEIHEEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)C(F)(F)F

Origin of Product

United States

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